2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic core structure. Key substituents include:
- Position 2: 4-Bromophenyl group (electron-withdrawing bromine at the para position).
- Position 5: 2-Chlorophenyl group (ortho-chlorine substitution).
- Positions 7 and 9: Two chlorine atoms.
The molecular formula is inferred as C₂₃H₁₅BrCl₃N₂O (based on structural analogs ), with an approximate molecular weight of 550–560 g/mol.
Properties
CAS No. |
303107-13-3 |
|---|---|
Molecular Formula |
C22H14BrCl3N2O |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14BrCl3N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(24)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)25/h1-10,20,22H,11H2 |
InChI Key |
UCCLLXDKFGOHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxazine Precursor
Starting material : 5-Amino-3,4-dichlorophenol.
Procedure :
-
Chlorination : Treatment with POCl₃ in DMF at 80°C for 6 hours introduces chlorine at positions 7 and 9.
-
Oxazine formation : Reaction with epichlorohydrin in basic conditions (K₂CO₃, DMF, 100°C) yields 7,9-dichloro-1,3-benzoxazine.
Key data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C | 85% | 92% |
| 2 | Epichlorohydrin, K₂CO₃ | 78% | 89% |
Functionalization of the Pyrazole Moiety
Starting material : 4-Bromophenylhydrazine hydrochloride.
Procedure :
-
Condensation : React with ethyl 2-chlorophenylacetate in ethanol under reflux (12 hours) to form 5-(2-chlorophenyl)-1H-pyrazole.
-
Bromination : Electrophilic bromination using Br₂ in acetic acid introduces the 4-bromophenyl group.
Optimization note :
-
Excess Br₂ (1.2 equiv) maximizes regioselectivity for the para position.
Cyclocondensation to Form the Tricyclic Core
Reagents : CDI (1.5 equiv), anhydrous CH₂Cl₂, 0°C → RT.
Procedure :
-
Combine benzoxazine precursor (1 equiv) and functionalized pyrazole (1.2 equiv) in CH₂Cl₂.
-
Add CDI slowly to avoid exothermic side reactions.
-
Stir for 24 hours, then purify via silica gel chromatography (hexane:EtOAc = 4:1).
Critical parameters :
-
Temperature control : >5°C minimizes imidazolium byproducts.
-
Stoichiometry : CDI in excess ensures complete activation of the oxazine oxygen.
Halogenation and Final Modifications
Post-cyclization chlorination :
-
Treat with Cl₂ gas in CCl₄ at 40°C for 2 hours to ensure complete dichlorination.
Alternative method : -
Use SOCl₂ in DMF (catalytic) for milder conditions, achieving 89% conversion.
Analytical validation :
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost-effective halogen sources : Cl₂ gas preferred over SOCl₂ for bulk production.
-
Solvent recovery : DMF and CH₂Cl₂ are distilled and reused, reducing waste.
-
Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that compounds related to benzoxazine derivatives exhibit significant anticancer properties. The structural characteristics of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may contribute to its effectiveness against various cancer cell lines. Research indicates that benzoxazines can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
Antimicrobial Properties
This compound has shown potential antimicrobial activity against a range of pathogens. Its structural features allow for interactions with microbial cell membranes, leading to disruption and cell death. Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as fungi .
Antioxidant Activity
The antioxidant properties of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. This compound's ability to scavenge free radicals may offer protective effects against cellular damage .
Polymer Chemistry
In materials science, benzoxazine derivatives are recognized for their application in creating thermosetting polymers. The unique structure of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine allows for the development of high-performance resins with superior thermal stability and mechanical properties. These materials are particularly valuable in aerospace and automotive industries where durability and heat resistance are paramount .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in coatings and adhesives. The incorporation of halogen substituents enhances the durability of coatings against environmental degradation while maintaining excellent adhesion to various substrates .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:
*Inferred formula; †Estimated via analogy to compounds with similar halogenation .
Key Structural and Functional Insights:
Fluorine at position 5 (as in ) improves metabolic stability due to its strong C-F bond and electronegativity.
Substituent Positionality: Position 2: Bulky groups (e.g., naphthyl in ) enhance aromatic interactions, while methoxy (in ) improves solubility.
Research Findings and Implications
- Crystallography : Structural analogs (e.g., ) are often analyzed via X-ray diffraction (using SHELX software ), revealing planar aromatic cores and substituent-driven packing patterns.
- Synthetic Routes : Condensation reactions involving benzoyl chloride or acetic anhydride (as in ) are plausible methods for synthesizing such compounds.
- Structure-Activity Relationships (SAR) : The target compound’s dichloro and bromophenyl groups suggest optimized binding to hydrophobic targets, though empirical validation is needed.
Biological Activity
The compound 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic molecule characterized by a fused ring system that combines pyrazole and benzoxazine moieties. Its molecular formula is C23H15Cl3N2O, with a molecular weight of approximately 457.7 g/mol. The presence of multiple halogen substituents (bromine and chlorine) enhances its chemical reactivity and potential biological activity .
Structural Characteristics
This compound features a unique structural framework that may confer distinct chemical reactivity and biological activity compared to similar compounds. The following table summarizes some related compounds for comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-a][1,3]benzoxazine | Contains a fluorine substituent instead of chlorine | Variation in halogen effects on reactivity |
| 2-(4-Methylphenyl)-7-bromo-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Methyl group instead of bromine | Potentially different biological activities due to methyl substitution |
| 7-Bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-a][1,3]benzoxazine | Methoxy group providing different electronic properties | Enhanced solubility compared to chlorinated derivatives |
Biological Activity
The biological activity of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been explored in various studies focusing on its potential anticancer properties. The compound's structure suggests it may interact with specific biological targets such as enzymes or receptors.
Anticancer Properties
Research indicates that benzoxazine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies and Research Findings
A detailed study investigated the structure-activity relationship (SAR) of synthesized benzoxazine derivatives. The results indicated varying degrees of cell growth inhibition across different cancer cell lines:
| Compounds | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
|---|---|---|---|
| 5a | 21 ± 4.5 | 9.1 ± 3.8 | 13 ± 0.5 |
| 5b | 30 ± 8.6 | 15 ± 0.9 | 0.8 ± 2.2 |
| 5c | 26 ± 3.9 | 44 ± 2.1 | 2.2 ± 0.9 |
| ... | ... | ... | ... |
The data from these studies suggest that modifications to the benzoxazine scaffold can significantly influence biological activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Such interactions can modulate enzyme activities or receptor functions leading to altered cellular responses such as apoptosis or inhibition of proliferation .
Q & A
Q. Critical Reagents :
- NBS for selective bromination.
- SOCl₂ for chlorination.
- Dimethyl sulfate (DMS) for methoxylation (if applicable) .
Basic: Which spectroscopic and analytical methods confirm its structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~470–500 for C₂₃H₁₄BrCl₂N₂O) .
- HPLC : Purity assessment (>95% by area under the curve) .
Basic: How do substituents (Br, Cl, phenyl groups) influence its chemical reactivity?
Answer:
- Electron-Withdrawing Effects : Br and Cl groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions .
- Steric Hindrance : Bulky 2-chlorophenyl at position 5 may slow nucleophilic attacks .
- Solubility : Halogens reduce solubility in polar solvents, necessitating DMF or THF for reactions .
Advanced: How to optimize reaction conditions for the cyclization step?
Answer:
Variables to test :
| Parameter | Range Tested | Optimal Condition (Example) |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | Toluene vs. DMF | Toluene (non-polar) |
| Catalyst | p-TsOH vs. H₂SO₄ | p-TsOH (mild acid) |
Q. Methodology :
- Use design-of-experiments (DoE) to assess interactions between variables.
- Monitor yield via HPLC and intermediate stability via TLC .
Advanced: How to design a biological activity assay for this compound?
Answer:
Stepwise Approach :
In vitro Screening :
- Targets : Kinases, GPCRs (based on structural analogs in ).
- Assays : Fluorescence polarization (binding) or enzymatic inhibition (IC₅₀).
Cellular Models :
- Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity (MTT assay) .
Controls :
Q. Data Interpretation :
- EC₅₀/IC₅₀ values with 95% confidence intervals.
- Compare to structurally similar compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Potential Causes :
- Purity Variability : Batch-to-batch impurities (e.g., unreacted intermediates) skew results. Verify via HPLC-MS .
- Assay Conditions : pH, temperature, or serum content differences. Standardize protocols (e.g., CLIA guidelines) .
- Target Selectivity : Off-target effects inferred from computational docking (e.g., AutoDock Vina) .
Q. Mitigation Strategies :
- Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays).
- Use cheminformatics tools (e.g., QSAR) to correlate substituents with activity trends .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., CDK2 kinase) using AutoDock or Schrödinger .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR Models : Relate substituent electronegativity (Cl, Br) to bioactivity (e.g., random forest regression) .
Q. Key Parameters :
- Docking Scores : <−6 kcal/mol suggests strong binding .
- Pharmacophore Features : H-bond acceptors at positions 7 and 9 .
Advanced: How do structural modifications alter its pharmacokinetic (PK) properties?
Answer:
Case Study : Comparing substituents (Table):
| Substituent Position | Modification | Impact on PK | Source |
|---|---|---|---|
| 4-Bromophenyl | Replacement with CF₃ | ↑ Metabolic stability | |
| 7,9-Dichloro | Replacement with F | ↑ Solubility (logP reduction) |
Q. Methodology :
- In vitro ADME : Microsomal stability assays (human liver microsomes).
- logP Measurement : Shake-flask method vs. computational prediction (e.g., XLogP3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
